Product packaging for Tert-butyl 4-nitrobenzoate(Cat. No.:CAS No. 19756-72-0)

Tert-butyl 4-nitrobenzoate

Cat. No.: B025151
CAS No.: 19756-72-0
M. Wt: 223.22 g/mol
InChI Key: ADMFDTHMUXRMJQ-UHFFFAOYSA-N
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Description

Overview of Tert-butyl Esters in Organic Synthesis

Tert-butyl esters are widely utilized as protecting groups for carboxylic acids in organic synthesis. thieme-connect.com Their popularity stems from their remarkable stability across a range of reaction conditions, including the presence of various nucleophiles and reducing agents. thieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid functionality.

The tert-butyl group can be introduced through several methods, such as the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst. thieme-connect.com More modern and milder methods have also been developed, including the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate. thieme-connect.com

A key advantage of tert-butyl esters is the relative ease of their removal. Deprotection can be conveniently achieved under acidic conditions, which cleaves the ester to release the carboxylic acid and isobutene. thieme-connect.comyoutube.com This selective removal, often under mild conditions, is a crucial aspect of their utility in the multi-step synthesis of complex organic molecules, including amino acids and pharmaceuticals. youtube.comacs.org

Significance of Nitroaromatic Compounds in Synthetic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of modern synthetic chemistry. nih.govnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org This electronic effect makes nitroaromatic compounds key precursors for a vast array of chemical transformations.

One of the most important reactions of nitroaromatics is their reduction to form aromatic amines (anilines). wikipedia.org These amines are fundamental building blocks for numerous products, including dyes, polymers, and pharmaceuticals. nih.govnumberanalytics.com The presence of the nitro group also facilitates nucleophilic aromatic substitution reactions, while retarding electrophilic aromatic substitution. wikipedia.org

Beyond their role as synthetic intermediates, nitroaromatic compounds are used in the production of pesticides, herbicides, and explosives. nih.govnih.gov Their versatility and reactivity make them indispensable in both industrial and academic research settings. nih.govresearchgate.net

Contextualization of Tert-butyl 4-nitrobenzoate (B1230335) within Nitrobenzoate Derivatives

Tert-butyl 4-nitrobenzoate belongs to the family of nitrobenzoate derivatives, which are benzoic acid derivatives containing a nitro group. Within this family, the position of the nitro group and the nature of the ester group determine the compound's specific properties and applications.

Compared to other nitrobenzoate esters, the "tert-butyl" ester of 4-nitrobenzoic acid provides the distinct advantage of being a stable protecting group, as discussed previously. This makes this compound a valuable intermediate when the carboxylic acid needs to be masked during synthetic transformations involving the nitro group or the aromatic ring. For instance, the nitro group can be reduced to an amine, and the resulting amino group can undergo further reactions, all while the carboxylic acid remains protected as the tert-butyl ester. Subsequently, the ester can be hydrolyzed under acidic conditions to yield the corresponding amino acid.

Other derivatives, such as tert-butyl 2-fluoro-4-nitrobenzoate chemimpex.com, tert-butyl 4-chloro-3-nitrobenzoate molport.com, and tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate chemscene.com, introduce additional functional groups that further modify the molecule's reactivity and potential applications, highlighting the modular nature of these synthetic building blocks. For example, the presence of a halogen atom provides a site for cross-coupling reactions. The compound 4-tert-butyl-1,2-phenylene bis(4-nitrobenzoate) has been used in the synthesis of polyimides. rubber.or.kr Another related compound is tert-butyl 4-nitrobenzenecarboperoxoate. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B025151 Tert-butyl 4-nitrobenzoate CAS No. 19756-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFDTHMUXRMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300482
Record name tert-butyl 4-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19756-72-0
Record name 19756-72-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 4-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 4 Nitrobenzoate

Esterification Approaches

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the most direct and widely used method for synthesizing tert-butyl 4-nitrobenzoate (B1230335).

Direct Esterification of 4-Nitrobenzoic Acid with tert-Butanol (B103910)

The direct reaction between 4-nitrobenzoic acid and tert-butanol is a common method for producing tert-butyl 4-nitrobenzoate. This reaction is typically performed in the presence of a catalyst to overcome the steric hindrance of the bulky tert-butyl group and to increase the reaction rate.

Acid catalysts are frequently employed to facilitate the direct esterification of 4-nitrobenzoic acid with tert-butanol. Concentrated sulfuric acid is a common choice, serving to protonate the carboxylic acid and make it more susceptible to nucleophilic attack by the alcohol. chemicalbook.com Other acid catalysts, such as p-toluenesulfonic acid, can also be used. The reaction can also be achieved using triphenylphosphine (B44618) dihalides in the presence of N,N-dimethylaminopyridine (DMAP), which has been shown to be an effective system for the esterification of sterically hindered alcohols like tert-butanol. chem-soc.siresearchgate.net In some procedures, anhydrous magnesium sulfate (B86663) is used in conjunction with a catalytic amount of sulfuric acid.

The efficiency of the direct esterification is highly dependent on the reaction conditions. The choice of solvent can significantly impact the outcome. Dichloromethane (B109758) and chloroform (B151607) have been successfully used as solvents for this reaction. One study noted that dichloromethane provided the best results among several common solvents tested. chem-soc.si

Temperature is another critical parameter. The reaction is often carried out at reflux temperature to drive the reaction forward. For instance, a procedure using sulfuric acid in tert-butanol might involve refluxing at 80–100°C for several hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

Catalyst SystemSolventTemperatureYieldReference
Sulfuric Acidtert-Butanol80-100°C (Reflux)50-60%
Sulfuric Acid, MgSO4DichloromethaneNot specified80%
Ph3PBr2, DMAPDichloromethaneRoom TemperatureExcellent chem-soc.si
Ph3PI2, DMAPDichloromethaneRoom TemperatureExcellent chem-soc.si
Catalytic Conditions (e.g., Acid Catalysis)

Transesterification Reactions

Transesterification is an alternative route to this compound, involving the reaction of an ester with an alcohol to exchange the alkoxy group.

One method involves the use of tert-butyl acetate (B1210297) as the tert-butoxy (B1229062) source. orgsyn.org While less common than direct esterification for this specific compound, transesterification can be an effective strategy, particularly under specific catalytic conditions. The bulky nature of the tert-butyl group in tert-butyl acetate can present challenges in accessing the reaction site. rsc.orgresearchgate.net

Esterification with Amide Acetals (e.g., N,N-dimethylformamide dimethyl acetal)

Amide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), can be used to esterify carboxylic acids. thieme-connect.comresearchgate.net These reagents are highly reactive and can facilitate esterification under mild conditions. researchgate.net When 4-nitrobenzoic acid is treated with DMFDMA in a suitable solvent like tetrahydrofuran (B95107) or 1,4-dioxane, it can lead to the formation of the corresponding methyl ester in high yields. thieme-connect.comresearchgate.net While this method primarily yields methyl esters, it demonstrates the utility of amide acetals in esterification reactions. thieme-connect.comresearchgate.net The reaction proceeds through the formation of an iminium carboxylate precipitate. thieme-connect.comresearchgate.net

ReagentSolventProductYieldReference
N,N-dimethylformamide dimethyl acetalTetrahydrofuranMethyl 4-nitrobenzoateNear Quantitative thieme-connect.comresearchgate.net
N,N-dimethylformamide dimethyl acetal1,4-DioxaneMethyl 4-nitrobenzoateNear Quantitative thieme-connect.comresearchgate.net

Alternative Synthetic Routes

Synthesis from 4-Nitrobenzoyl Chloride and tert-Butanol

A primary and direct method for the synthesis of this compound involves the reaction of 4-nitrobenzoyl chloride with tert-butanol. This reaction is a classic example of esterification via nucleophilic acyl substitution, where the hydroxyl group of tert-butanol attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. The choice of solvent is also crucial, with anhydrous conditions being paramount to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride. Common solvents include dry tetrahydrofuran (THF) or dichloromethane (DCM). rsc.org Low temperatures, often between 0–5°C, are employed to control the reactivity and minimize potential side reactions. One study details a procedure where 4-nitrobenzoyl chloride is reacted with tert-butyl carbamate (B1207046) derivatives under anhydrous conditions, highlighting the general applicability of this acyl chloride for esterification and amidation reactions.

A general procedure involves dissolving 4-nitrobenzoyl chloride in a suitable anhydrous solvent, cooling the solution, and then adding tert-butanol followed by the dropwise addition of the base. rsc.org After the reaction is complete, a standard workup procedure involving washing with water and aqueous acidic and basic solutions is performed to remove byproducts and unreacted starting materials. The final product is then purified, typically by flash column chromatography. rsc.org For instance, one preparation of a similar compound, 1-phenylpropyl 4-nitrobenzoate, utilized 4-nitrobenzoyl chloride and 1-phenyl-1-propanol, achieving a 75% yield after purification. rsc.org

Table 1: Reaction Conditions for Synthesis from 4-Nitrobenzoyl Chloride

ParameterConditionSource
Base Pyridine, N,N-diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) rsc.org
Temperature 0–5°C
Purification Flash column chromatography rsc.org

Metal-Free Synthetic Approaches

In recent years, there has been a significant push towards developing metal-free synthetic methodologies to avoid the use of potentially toxic and costly metal catalysts. mdpi.com For the synthesis of this compound and related esters, several metal-free strategies have emerged.

One notable approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as both the tert-butyl source and an activating agent for the carboxylic acid. A novel, solvent-free, and base-free method utilizing electromagnetic milling has been developed for the synthesis of tert-butyl esters. rsc.org This green chemistry approach is performed under neutral conditions without external heating, making it suitable for sensitive molecules. rsc.org The mechanism involves the magnetization of ferromagnetic rods used as grinding media, which then activate the chemical bonds. rsc.org

Another metal-free strategy is the use of organocatalysts. For example, vitamin B1 has been employed as a cost-effective and environmentally friendly N-heterocyclic carbene (NHC) catalyst for the synthesis of substituted esters. lookchem.com Additionally, carbocatalysts like sulfonated reduced graphene oxide (SrGO) have been shown to facilitate Boc protection reactions in the absence of solvents. While not a direct synthesis of this compound, the adaptation of such methods from the synthesis of analogous compounds like tert-butyl 4-cyanophenylcarbamate could be feasible.

Furthermore, traditional acid-catalyzed Fischer esterification, while often less efficient and requiring harsh conditions, represents a classic metal-free route. This method involves heating the carboxylic acid (4-nitrobenzoic acid) and alcohol (tert-butanol) with a strong acid catalyst like sulfuric acid. chemicalbook.com However, prolonged heating can lead to decomposition of the nitro group.

Oxidative Esterification Strategies

Oxidative esterification provides an alternative pathway to esters directly from alcohols or aldehydes, bypassing the need for pre-activated carboxylic acid derivatives. These methods often employ an oxidant to facilitate the formation of the ester bond.

One strategy involves the oxidative cross-coupling of alcohols. For instance, a visible light-promoted method has been described for the esterification of benzylic alcohols. mdpi.com While this specific study focused on benzyl (B1604629) esters, the principles could potentially be adapted. The electronic properties of the substituents on the starting alcohol were found to influence the reaction yields. mdpi.com

Another approach is the direct conversion of aldehydes to the corresponding tert-butyl peresters, which can be precursors to esters. A green methodology has been developed using sunlight as an energy source and tetrabutylammonium (B224687) iodide (TBAI) as an organocatalyst, with tert-butyl hydroperoxide (TBHP) serving as the tert-butyl source. lookchem.com A similar oxidative esterification of 4-nitrobenzaldehyde (B150856) to this compound using tert-butyl hydroperoxide as the oxidant has been reported, although the yield was modest at 13.5%. prepchem.com

The Kharasch–Sosnovsky oxidation is another relevant strategy, focusing on the enantioselective oxidative functionalization of C–H bonds. thieme-connect.com While typically applied to allylic and propargylic systems using a copper catalyst and a perester oxidant like tert-butyl p-nitroperbenzoate, the underlying principle of C-H to C-O bond formation is pertinent. lookchem.comthieme-connect.com

Table 2: Oxidative Esterification of 4-Nitrobenzaldehyde

OxidantCatalystConditionsYieldSource
tert-Butyl hydroperoxide (TBHP)TBAISunlight, Solvent-freeNot specified for title compound lookchem.com
tert-Butyl hydroperoxide (TBHP)None specifiedtert-butanol13.5% prepchem.com

Nitration of tert-Butyl Benzoate (B1203000) Derivatives

An alternative route to this compound is the direct nitration of tert-butyl benzoate. This reaction is a classic electrophilic aromatic substitution, where the nitro group (NO2) is introduced onto the benzene (B151609) ring. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+).

The ester group (-COOtBu) is a deactivating, meta-directing group due to its electron-withdrawing nature. However, the presence of other substituents on the ring can influence the regioselectivity of the nitration. For example, the nitration of tert-butyl 4-methylbenzoate with mixed acid at low temperatures (0–5°C) results in the nitro group being introduced at the 3-position (ortho to the ester and meta to the methyl group). In another study, the nitration of 4-tert-butyltoluene (B18130) was a key step in the synthesis of a tert-butyl derivative of nitrobenzoic acid. researchgate.net

Modern nitration methods are also being explored to offer milder conditions and better control. N-nitrosaccharin has been investigated as an alternative nitrating agent. ethz.ch Interestingly, the nitration of methyl 4-tert-butyl benzoate using this reagent surprisingly yielded the ortho-nitro product as the major isomer. ethz.ch Another versatile nitrating reagent is N-nitropyrazole, which can be used for the mononitration of various aromatic compounds. acs.orgnih.gov

The regioselectivity of the nitration of substituted benzenes is governed by the electronic and steric effects of the substituents already present on the ring. The tert-butoxycarbonyl group (-COOtBu) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org For tert-butyl benzoate, this would predict the formation of tert-butyl 3-nitrobenzoate.

However, if other substituents are present, the outcome can be different. For instance, in the nitration of tert-butylbenzene, the bulky tert-butyl group sterically hinders attack at the ortho positions, leading to a higher proportion of the para-nitro product (75%) compared to the ortho (16%) and meta (8%) isomers. libretexts.org In the case of ethyl benzoate, the meta-nitro product is predominant (73%), with smaller amounts of the ortho (22%) and para (5%) isomers formed. libretexts.org

When multiple substituents are present, their directing effects must be considered collectively. In the nitration of tert-butyl 4-methylbenzoate, the activating, ortho,para-directing methyl group and the deactivating, meta-directing tert-butoxycarbonyl group are in a para relationship. The steric bulk of the tert-butyl group also plays a significant role in directing the incoming nitro group away from the adjacent positions.

Table 3: Product Distribution in the Nitration of Substituted Benzenes

SubstrateOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Source
tert-Butylbenzene16875 libretexts.org
Ethyl benzoate22573 libretexts.org

Tert-butyl Esters from Halogenated Benzene Carbonyls and Potassium tert-Butoxide

The synthesis of tert-butyl esters can also be achieved starting from halogenated benzene carbonyl compounds, such as acyl chlorides or bromides, and reacting them with potassium tert-butoxide. Potassium tert-butoxide is a strong, sterically hindered base and a source of the tert-butoxide nucleophile. sarchemlabs.com

For example, an alternative route to tert-butyl 4-methylbenzoate involves the initial conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The subsequent reaction of the acyl chloride with potassium tert-butoxide yields the desired tert-butyl ester. This two-step approach can offer high yields, often exceeding 90%, provided anhydrous conditions are maintained. This general strategy can be applied to the synthesis of this compound by using 4-nitrobenzoyl chloride as the starting material.

Potassium tert-butoxide is also widely used in other reactions such as transesterification, where it deprotonates an alcohol to form a more reactive alkoxide nucleophile. sarchemlabs.com

Transition Metal-Catalyzed C-H Activation for tert-Butyl Ester Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, streamlining reaction pathways by avoiding pre-functionalization steps. d-nb.info Transition metal catalysis is central to this approach, enabling the selective conversion of a C-H bond into a C-O bond for ester formation. d-nb.info This method is a sustainable alternative that can reduce waste by improving atom economy. d-nb.info

In the context of tert-butyl ester synthesis, this strategy involves the catalyzed reaction of a substrate containing a C-H bond with a suitable tert-butyl-based oxidant or a two-component system providing the tert-butoxycarbonyl group. Palladium and copper are notable catalysts for such transformations. For instance, palladium-catalyzed oxidative carbonylation can convert benzylic C(sp³)–H bonds directly into benzylic esters in the presence of carbon monoxide and an oxidant. rsc.org Similarly, the direct carboxylation of arene C(sp²)–H bonds using palladium catalysts with CO and O₂ has been demonstrated. rsc.org

A specific, though indirect, example leading to the formation of this compound has been documented in the literature. In a palladium-catalyzed process focused on the synthesis of 9-silafluorenes, this compound was incidentally isolated as a significant product with a 55% yield. researchgate.net This formation occurs in the presence of 4-nitrobenzaldehyde, which acts as a promoter in the catalytic cycle. researchgate.net While the primary reaction involved C-Si bond cleavage, the formation of the ester highlights the potential of palladium systems to construct such molecules under complex reaction conditions. researchgate.net

Another relevant example is the copper-catalyzed regioselective oxidation of an allylic C-H bond. In a reaction involving cyclohexene, a copper(I) catalyst, and a peroxide oxidant, cyclohex-2-en-1-yl 4-nitrobenzoate was synthesized. rsc.org The proposed mechanism involves the formation of a tert-butoxy radical that abstracts a hydrogen atom from the substrate, followed by the reaction of the resulting radical with a Cu(II) p-nitrobenzoate species. rsc.org This illustrates a viable pathway for introducing a 4-nitrobenzoate group at a C-H position.

Interactive Data Table: Research Findings on C-H Activation for Ester Synthesis

Catalyst SystemSubstrate TypeKey ReagentsProductYieldReference
Palladium CatalystToluene (B28343) derivative4-NitrobenzaldehydeThis compound55% researchgate.net
Copper(I) CatalystCyclic Olefin (Cyclohexene)t-Butyl p-nitroperbenzoateCyclohex-2-en-1-yl 4-nitrobenzoateGood rsc.org
Palladium(II) AcetateToluene derivativesDi-tert-butyl peroxide (TBP), COBenzylic esters- rsc.org
Palladium CatalystArene derivativesCO, O₂Aromatic carboxylic acids- rsc.org

Pd-Catalyzed Carbonyl Insertion and Sodium tert-Butoxide

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis for preparing carboxylic acid derivatives. thieme-connect.de The alkoxycarbonylation of aryl halides, which involves the insertion of carbon monoxide (CO) and subsequent coupling with an alcohol, is a particularly effective method for producing esters. researchgate.netresearchgate.net This approach is highly suitable for synthesizing this compound from a 4-halonitrobenzene precursor, using tert-butanol or its corresponding alkoxide.

The general transformation involves the reaction of an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) with carbon monoxide and tert-butanol in the presence of a palladium catalyst and a base. Sodium tert-butoxide is often employed not only as a base to neutralize the hydrogen halide formed during the reaction but also as an activator in the catalytic cycle. nih.gov The reaction is compatible with a wide array of functional groups, including those with electron-withdrawing substituents like the nitro group. thieme-connect.de

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by the insertion of a molecule of carbon monoxide into the aryl-palladium bond to generate an aroylpalladium(II) intermediate. The final step is the nucleophilic attack by tert-butanol or sodium tert-butoxide, which leads to the formation of the tert-butyl ester product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Research has demonstrated that this protocol is efficient for a variety of sterically hindered tertiary alcohols, affording the corresponding esters in high yields. researchgate.net The choice of ligand is crucial for catalyst activity and stability; phosphine (B1218219) ligands such as triphenylphosphine or bulky, electron-rich phosphines like di(1-adamantyl)butylphosphine have proven effective. thieme-connect.deresearchgate.net Reaction conditions, including temperature, CO pressure, and solvent, are optimized to maximize yield and catalyst turnover number (TON). researchgate.net For instance, studies on the alkoxycarbonylation of 4-bromoacetophenone showed high catalyst efficiency at 130°C and low CO pressures. researchgate.net

Interactive Data Table: Research Findings on Pd-Catalyzed Alkoxycarbonylation

Catalyst SystemAryl Halide SubstrateNucleophile/BaseSolventKey ConditionsProduct TypeReference
Pd(OAc)₂ / dpppAryl BromidesTertiary Alcohols / Base--Tertiary Esters researchgate.net
Pd(PPh₃)₄ or PdCl₂(PhCN)₂/PPh₃4-Bromoacetophenonen-Butanol / Trialkylaminen-Butanol (neat)130°C, low CO pressureButyl Benzoate Ester researchgate.net
Pd(OAc)₂ / CataCXium AAryl BromidesButanol / BaseButanol115°C, 5 atm COButyl Carboxylates thieme-connect.de
Pd(dba)₂ / dippf2-BromonaphthaleneSodium tert-butoxide / CO2-MeTHF-tert-Butyl Ester acs.org
Pd₂(dba)₃·CHCl₃ / CuIN-(Boc)-2-indolylsilanolSodium tert-butoxide--Aryl-Indole Adduct nih.gov

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 4 Nitrobenzoate

Hydrolysis and Saponification Studies

The cleavage of the ester bond in tert-butyl 4-nitrobenzoate (B1230335) can be achieved under various conditions, including alkaline and catalyzed hydrolysis.

Mild Alkaline Hydrolysis in Non-Aqueous Solutions

Sterically hindered esters like tert-butyl 4-nitrobenzoate, which are resistant to conventional saponification, can be efficiently hydrolyzed under mild, non-aqueous conditions. researchgate.netarkat-usa.org A study demonstrated the rapid saponification of this compound at room temperature using a solution of sodium hydroxide (B78521) in a methanol/dichloromethane (B109758) (1:9) mixture. researchgate.netarkat-usa.org This method is significantly faster than traditional hydrolysis in aqueous systems. researchgate.net

The enhanced reactivity in non-aqueous or low-water environments is attributed to the reduced solvation of hydroxide anions. In aqueous solutions, strong solvation of these anions by water molecules through hydrogen bonding increases the energy barrier for the reaction. researchgate.net In a non-aqueous medium, the "naked" or less-solvated hydroxyl anions are more reactive and can more readily attack the sterically hindered ester group. researchgate.net

Table 1: Comparison of Hydrolysis Times for this compound

Hydrolysis Conditions Time to Completion Yield of 4-Nitrobenzoic Acid
0.3 N NaOH in DCM:MeOH (9:1) at room temperature 5 hours 30 minutes 93%
0.3 N NaOH in H₂O:MeOH (2:8) at room temperature 30 hours Not specified

Data sourced from a study on mild alkaline hydrolysis of hindered esters. researchgate.netarkat-usa.org

Iodine-Catalyzed Hydrolysis of tert-Butyl Esters

Molecular iodine serves as a simple, mild, and efficient catalyst for the hydrolysis of tert-butyl esters. thieme-connect.comresearchgate.net This method is chemoselective, meaning it can cleave the tert-butyl ester group without affecting other acid-labile protecting groups such as tert-butoxycarbonyl (Boc), benzyloxy (OBn), and acetoxy (OAc) groups, or carbon-carbon double bonds. thieme-connect.comresearchgate.net The hydrolysis of tert-butyl esters of Boc-protected amino acids, for instance, proceeds in high yields without removing the N-Boc protection, highlighting the mild nature of this catalytic system. researchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724). researchgate.net While the precise mechanism is not fully elucidated in the provided sources, the Lewis acidic character of iodine is believed to polarize the carbonyl group of the ester, facilitating nucleophilic attack by water. thieme-connect.com

Deprotection Strategies

The tert-butyl group is a common protecting group for carboxylic acids, and its removal (deprotection) is a crucial step in many synthetic pathways.

Chemoselective Deprotection

Chemoselective deprotection involves the removal of the tert-butyl group in the presence of other sensitive functional groups.

Zinc Bromide (ZnBr₂) : This Lewis acid can be used for the chemoselective hydrolysis of tert-butyl esters. scite.ainih.govacs.orgresearchgate.net For example, in the presence of certain other acid-labile groups like N-(PhF) protected amines, tert-butyl esters can be cleaved in good yields using ZnBr₂ in dichloromethane (DCM). scite.ainih.govacs.org However, other protecting groups like N-Boc and N-trityl are not stable under these conditions. scite.ainih.govacs.org

Tris(4-bromophenyl)aminium Radical Cation ("Magic Blue") : A novel, transition-metal-free method utilizes the "magic blue" radical cation (MB•+) in combination with triethylsilane for the mild and efficient deprotection of tert-butyl esters. organic-chemistry.org This system operates under mild conditions and shows excellent chemoselectivity, leaving other functional groups like esters and olefins intact. organic-chemistry.org The proposed mechanism suggests that MB•+ acts as a Lewis acid, promoting the elimination of isobutene. organic-chemistry.org

Silica (B1680970) Gel : Heating a solution of a tert-butyl ester with standard flash chromatography-grade silica gel in refluxing toluene (B28343) can effectively cleave the ester, yielding the carboxylic acid in high purity. lookchem.com This method is selective for tert-butyl esters over tert-butyl ethers and trimethysilylethyl (TMSE) esters. lookchem.com

Cleavage of tert-Butyl Esters via Acidic Conditions (e.g., H₂SO₄, HCl, TosOH)

Strong protic acids are commonly used to remove tert-butyl ester protecting groups. lookchem.comacsgcipr.org The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the carboxylic acid. acsgcipr.orgvaia.com

Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (TosOH) : These acids are often used as catalysts in the formation of tert-butyl esters by reacting a carboxylic acid with isobutene, and they are also effective for the reverse reaction, the cleavage of the ester. thieme-connect.deug.edu.plgoogle.com

Hydrochloric Acid (HCl) : Strong acids like HCl are frequently employed for the deprotection of tert-butyl esters. acsgcipr.org Anhydrous HCl in a suitable solvent is particularly useful in substrates sensitive to water. acsgcipr.org

Selectivity : The choice of acid allows for some degree of selectivity. For instance, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org However, harsher conditions, such as using hydrobromic acid (HBr) in acetic acid, will cleave both tert-butyl and benzyloxycarbonyl groups. acsgcipr.org

Table 2: Common Acidic Reagents for Tert-butyl Ester Cleavage

Reagent(s) Conditions Selectivity/Notes
Trifluoroacetic Acid (TFA) Typically used neat or in DCM Common but harsh; can cleave other acid-labile groups. lookchem.com
HCl, H₂SO₄ Varies (e.g., 6N HCl) Strong, non-selective cleavage. acsgcipr.org
p-Toluenesulfonic Acid (TosOH) Varies Can be selective for t-butyl esters over some other protecting groups. acsgcipr.org

Reactions Involving the Nitro Group

The nitro group on the aromatic ring of this compound is a key functional group that can undergo various transformations. The primary reaction involving this group is its reduction to an amine. This transformation is a fundamental step in the synthesis of many more complex molecules, including pharmaceuticals and other biologically active compounds. The resulting amino group can then participate in a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, making this compound a versatile intermediate.

Reduction of the Nitro Group to an Amine

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen, employing a hydrogen donor molecule instead. This method is considered in some contexts for its operational simplicity. While specific examples detailing the catalytic transfer hydrogenation of this compound are not abundant in the provided search results, the general principle has been explored for similar compounds. For instance, tandem Heck reaction/catalytic transfer hydrogenation has been investigated, suggesting its applicability in multi-step syntheses. otka-palyazat.hu The choice of hydrogen donor is crucial; for example, sodium borohydride (B1222165) (NaBH4) in combination with a catalyst can be used. researchgate.net

Reactions at the Ester Moiety

The ester group of this compound can undergo nucleophilic attack by amines in what is known as aminolysis or transamidation. This reaction leads to the formation of an amide and tert-butanol (B103910). The kinetics and mechanism of aminolysis of related esters, such as p-nitrophenyl acetate (B1210297), have been studied, revealing that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. datapdf.com For the aminolysis of 4-nitrophenyl benzoate (B1203000), a stepwise mechanism where the expulsion of the leaving group is the rate-determining step has been suggested. researchgate.net

The reactivity of the ester towards aminolysis is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in the para position of this compound makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by amines.

Mechanistic Investigations

The transformations of this compound primarily involve reactions at the nitro group and the ester moiety.

Reduction of the Nitro Group: The catalytic hydrogenation of a nitro group to an amine on a metal surface is a well-established process. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. The specific pathway can be influenced by the catalyst and reaction conditions. researchgate.net For example, the choice between different crystalline forms of a TiO2 support for a ruthenium catalyst can alter the reaction pathway for the reduction of 4-nitroacetophenone. researchgate.net

Reactions at the Ester Moiety: The aminolysis of esters like this compound is generally proposed to occur via a stepwise mechanism. researchgate.net This pathway involves the nucleophilic attack of the amine on the carbonyl carbon of the ester to form a zwitterionic tetrahedral intermediate. researchgate.net This intermediate can then collapse, expelling the tert-butoxide leaving group to form the final amide product. For some related esters, this expulsion of the leaving group has been identified as the rate-determining step. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tert-butyl 4-aminobenzoate
p-Nitrophenyl acetate
4-Nitrophenyl benzoate
Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-nitrobenzoate
Methyl 3-methoxy-4-nitrobenzoate
Nitrobenzoic acid
4-Nitroacetophenone
Palladium on carbon
Active Nickel
Sodium borohydride
Ruthenium
Titanium dioxide

Role of Intermediates in Reaction Mechanisms

The chemical reactivity of this compound is dictated by the formation of specific, transient species known as reaction intermediates. The stability and subsequent reaction pathways of these intermediates determine the final products. Depending on the reaction conditions and the nature of the attacking species, this compound can undergo reactions involving distinct cationic or anionic intermediates.

The primary reaction pathways involve either the cleavage of the ester's alkyl-oxygen bond, proceeding through a carbocation, or a nucleophilic attack on the aromatic ring, which is activated by the electron-withdrawing nitro group, proceeding through a stabilized carbanion. masterorganicchemistry.com

Carbocation Intermediates in S_N1 Solvolysis

In solvolysis reactions, particularly in polar protic solvents, this compound can undergo a unimolecular nucleophilic substitution (S_N1) reaction. rsc.org The rate-determining step of this mechanism is the cleavage of the carbon-oxygen bond to form a tertiary carbocation (the tert-butyl cation) and a p-nitrobenzoate anion. rsc.org

This process is characterized by the formation of a short-lived carbocation intermediate. Studies on the solvolysis of related tert-butyl esters have shown that these reactions often proceed through carbocation-leaving group ion pair intermediates. acs.org The stability of the tertiary carbocation is a key factor driving this pathway. The reaction of the highly electrophilic tert-butyl cation with a nucleophile (such as a solvent molecule) is typically a fast subsequent step. rsc.org Research on the solvolysis of 18O-labeled tert-butyl p-nitrobenzoate in aqueous acetone (B3395972) has been used to probe the details of these ion pair intermediates. acs.org

It has been noted that in highly polar solvents like water, the diffusional separation of the ion pair to form free ions can be faster than other subsequent reactions of the ion pair. acs.org However, in less polar organic solvents, the intermediate is more accurately described as an intimate ion pair.

Reaction TypeKey IntermediateCharacteristicsStabilizing Factors
S_N1 Solvolysis Tert-butyl carbocationPositively charged, sp² hybridized carbonHyperconjugation from methyl groups, solvent polarity
Nucleophilic Aromatic Substitution (S_NAr) Meisenheimer ComplexNegatively charged, sp³ hybridized carbon (ipso-carbon)Resonance delocalization onto the nitro group

Meisenheimer Complex in Nucleophilic Aromatic Substitution (S_NAr)

The presence of a strong electron-withdrawing nitro group at the para-position makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (S_NAr). byjus.comwikipedia.org This reaction does not proceed via an S_N1 or S_N2 mechanism but through a distinct addition-elimination pathway. wikipedia.org

The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (the ester group, in a hypothetical scenario) or another suitable leaving group on the ring. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In this intermediate, the aromaticity of the ring is temporarily broken, and the ipso-carbon (the carbon atom bonded to the leaving group) becomes sp³ hybridized. wikipedia.org

The stability of the Meisenheimer complex is crucial for the S_NAr reaction to occur. The negative charge is delocalized across the aromatic system and, most importantly, onto the electron-withdrawing nitro group. masterorganicchemistry.comyoutube.com The placement of the nitro group at the ortho or para position relative to the site of nucleophilic attack is essential for this resonance stabilization. byjus.comyoutube.com In the final step of the mechanism, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com While Meisenheimer complexes are typically transient, some have been successfully isolated and characterized. masterorganicchemistry.com

IntermediateParent ReactionKey Structural FeaturesRole in Mechanism
Tert-butyl carbocation-p-nitrobenzoate ion pair S_N1 SolvolysisA tertiary carbocation paired with the carboxylate leaving group. acs.orgThe initial species formed after heterolytic cleavage; can react with solvent or separate into free ions. acs.org
Meisenheimer Complex Nucleophilic Aromatic Substitution (S_NAr)Anionic, resonance-stabilized cyclohexadienyl intermediate. masterorganicchemistry.comwikipedia.orgFormed by the addition of a nucleophile to the electron-poor aromatic ring; its stability allows the reaction to proceed. youtube.com
Iminium ion Solvolysis with rearrangement (observed in related systems)A cation containing a nitrogen-carbon double bond. researchgate.netA potential rearranged intermediate, as seen in the solvolysis of N-4-nitrobenzoate of 1-hydroxy-2,2,6,6-tetramethylpiperidine. researchgate.net

Applications of Tert Butyl 4 Nitrobenzoate in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic positioning of the nitro and tert-butyl ester functionalities on the benzene (B151609) ring makes tert-butyl 4-nitrobenzoate (B1230335) a valuable starting material for the synthesis of more elaborate and complex molecules. chemimpex.com This compound and its derivatives serve as key intermediates in multi-step synthetic pathways. chemimpex.com

Synthesis of Biologically Active Molecules

Tert-butyl 4-nitrobenzoate is employed as a foundational component in the synthesis of various molecules with biological significance. chemimpex.com For instance, its derivatives are used to prepare aminoindoles, which are important scaffolds in medicinal chemistry. The compound's structure is also integral to creating precursors for benzothiazole-based DNA gyrase inhibitors and other pharmacologically active agents. Furthermore, certain derivatives have been investigated for their potential antioxidant properties and interactions with biomolecules, suggesting possible enzyme inhibition capabilities. The synthesis of novel chiral diamino alcohols, which can be used to develop biologically active compounds, has also utilized related nitrobenzoate structures. koreascience.kr

Development of New Drugs and Agrochemicals

The creation of new pharmaceuticals and agrochemicals frequently depends on the efficient construction of novel molecular structures, a process where this compound and its analogues are valuable. chemimpex.com It serves as an intermediate in synthesizing various pharmaceuticals, helping to create compounds that target specific biological pathways. chemimpex.comoup.com For example, derivatives like tert-butyl 2-fluoro-4-nitrobenzoate are used in medicinal chemistry due to their enhanced reactivity. chemimpex.com Research has also explored the use of compounds derived from related structures, such as tert-butyl 4-amino-2-chlorobenzoate, as precursors for anti-inflammatory agents and potential anticancer agents. In the agrochemical sector, derivatives are used to formulate effective pesticides and herbicides for crop protection. chemimpex.com

Application AreaExample Derivative/PrecursorTarget Molecule/ActivityReference(s)
Drug Development Tert-butyl (4-nitrobenzoyl)oxycarbamateBiologically significant aminoindoles
Tert-butyl 3-hydroxy-4-nitrobenzoateBenzothiazole-based DNA gyrase inhibitors
Tert-butyl 2-fluoro-4-nitrobenzoateVarious pharmaceuticals targeting specific pathways chemimpex.com
Agrochemicals Tert-butyl 2-fluoro-4-nitrobenzoatePesticides and herbicides chemimpex.com
Tert-butyl 2-chloro-4-nitrobenzoateAgrochemical intermediates

Role as a Protecting Group

A critical application of the tert-butyl ester moiety, as found in this compound, is in the protection of carboxylic acids during complex syntheses. acs.org

Protection of Carboxylic Acids

The tert-butyl ester is a widely utilized protecting group for carboxylic acids because of its considerable stability across a range of reaction conditions, particularly basic and nucleophilic environments. arkat-usa.org This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid. arkat-usa.org The removal of the tert-butyl group, or deprotection, is typically achieved under acidic conditions, which regenerates the carboxylic acid. lookchem.com While strong acids like trifluoroacetic acid are often used, milder and more selective methods have been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or employing Lewis acids like zinc bromide (ZnBr₂). lookchem.comnih.govmanchester.ac.uk

Deprotection MethodReagent(s)ConditionsSelectivity/NotesReference(s)
Standard Acidolysis Trifluoroacetic Acid (TFA)Typically in Dichloromethane (B109758) (DCM)Strong acid, can cleave other acid-labile groups lookchem.com
Lewis Acid Catalysis ZnBr₂Dichloromethane (DCM)Can be chemoselective, but may cleave N-Boc groups nih.govmanchester.ac.uk
Silica Gel Promotion Silica Gel (flash grade)Refluxing TolueneMild conditions, shows selectivity over some other groups lookchem.com
Radical Cation Catalysis "Magic Blue" (MB•+), TriethylsilaneMild, room temperatureCatalytic, avoids strong acids/bases acs.org

Chemoselectivity in Protecting Group Chemistry

The use of the tert-butyl ester provides a high degree of chemoselectivity, a crucial aspect of modern organic synthesis. lookchem.com Chemoselectivity refers to the ability to cleave one protecting group in the presence of others. The tert-butyl ester can be selectively removed while other ester groups, such as benzyl (B1604629) or methyl esters, remain intact, as they require different deprotection conditions (e.g., hydrogenolysis for benzyl esters, saponification for methyl esters). lookchem.comthieme-connect.com This "orthogonality" allows for a programmed and controlled deprotection sequence in the synthesis of molecules with multiple functional groups. lookchem.com For example, studies have shown that t-butyl esters can be cleaved with high selectivity in the presence of t-butyl ethers and other acid-sensitive groups under specific conditions. lookchem.comthieme-connect.com The rate of deprotection often follows the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.org

Precursor for Other Functionalities

This compound is a valuable synthetic precursor, primarily due to the reactivity of its nitro group. This functional group can be readily transformed into an amine (amino group), which is a cornerstone for further molecular elaboration. numberanalytics.comorientjchem.org

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. numberanalytics.com A wide variety of methods exist to achieve this, allowing chemists to choose conditions compatible with other functional groups in the molecule. organic-chemistry.orgresearchgate.net Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with agents like tin(II) chloride, sodium borohydride (B1222165) in the presence of a transition metal catalyst, or iron in acidic media. numberanalytics.comorientjchem.orgorgsyn.org Once formed, the resulting amino group serves as a versatile handle for introducing a wide array of other functionalities, significantly broadening the synthetic utility of the original nitrobenzoate scaffold.

Reagent/SystemConditionsNotesReference(s)
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalystEfficient, common laboratory method orgsyn.org
Metal/Acid SnCl₂·2H₂O / HCl in ethanolWidely used, effective for aryl nitro groups researchgate.net
Metal Hydride System NaBH₄ / Ni(OAc)₂·4H₂OMild, room temperature conditions orientjchem.org
Indium/Ammonium (B1175870) Chloride In / NH₄ClEcologically friendly alternative orgsyn.org

Source of Carboxylic Acids

The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid functionality. This protective role is crucial in multi-step syntheses where the carboxylic acid group needs to remain inert while other parts of the molecule undergo reaction. The stability of the tert-butyl group is a key advantage, as it is resistant to many nucleophiles and reducing agents.

Deprotection, or the removal of the tert-butyl group to liberate the free carboxylic acid (4-nitrobenzoic acid), is typically accomplished under acidic conditions. This process involves the hydrolysis of the ester linkage, which can be readily achieved to yield the corresponding carboxylic acid and tert-butanol (B103910). ambeed.com The tert-butyl cation, a stable carbocation, is formed as an intermediate, facilitating the cleavage. Common methods for this transformation include the use of acids like trifluoroacetic acid. This strategic use of protection and deprotection makes this compound a valuable intermediate for the controlled synthesis of molecules where the 4-nitrobenzoic acid moiety is required.

Table 1: Deprotection of this compound

Reaction Product Reagents/Conditions Reference

Conversion of Nitro Group

The nitro group on the aromatic ring of this compound is a key functional handle that can be transformed into other valuable functionalities, most notably an amino group. This conversion significantly broadens the synthetic utility of the parent molecule, allowing for its use as a precursor to anilines and their derivatives.

The most common transformation is the reduction of the nitro group to a primary amine (—NH2). This reaction is typically carried out using catalytic hydrogenation, where hydrogen gas (H2) is passed through a solution of the compound in the presence of a metal catalyst, such as palladium on carbon (Pd/C). ambeed.com This process yields tert-butyl 4-aminobenzoate.

Alternatively, the reduction can be controlled to yield the corresponding hydroxylamine (B1172632) (—NHOH). For instance, cell extracts from Ralstonia eutropha JMP134 have been shown to reduce 4-nitrobenzoate chemoselectively to 4-hydroxylaminobenzoate. rsc.org This selective reduction highlights the potential for enzymatic or specialized chemical reagents to fine-tune the reactivity of the nitro group. rsc.org

Table 2: Key Conversions of the Nitro Group

Resulting Functional Group Typical Reagents/Method Product Example Reference
Amine (—NH2) Catalytic Hydrogenation (e.g., H2, Pd/C) tert-Butyl 4-aminobenzoate ambeed.com

Utilization in Polymer Chemistry and Materials Science

This compound and its derivatives are significant in the fields of polymer chemistry and materials science. The distinct chemical functionalities of the molecule allow for its incorporation into polymer backbones or its use as a precursor for monomers, leading to materials with tailored properties.

Development of Advanced Polymers and Coatings

The compound is utilized in the development of new materials, particularly in creating polymers and coatings with enhanced characteristics. sigmaaldrich.com The structural features of this compound can be modified to improve material properties such as thermal stability, chemical resistance, durability, and resistance to environmental degradation. sigmaaldrich.com Its incorporation into polymer matrices can be a strategic approach to achieving advanced materials for specialized industrial applications. sigmaaldrich.comcymitquimica.com

Synthesis of Polyimides

The 4-nitrobenzoate structure is a key building block in the synthesis of monomers for high-performance aromatic polyimides. rsc.orgthieme-connect.comcalpaclab.comacs.org Polyimides are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace and electronics. rsc.org

In a typical synthetic strategy, a related compound, 4-nitrobenzoyl chloride, is reacted with a diol (like 4-tert-butyl catechol) to form a dinitro intermediate. rsc.orgthieme-connect.com This intermediate then undergoes reduction of its two nitro groups to form a diamine monomer. rsc.orgthieme-connect.com This newly synthesized diamine, which now contains the benzoate (B1203000) ester linkages, is subsequently polymerized with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to produce the final polyimide. rsc.orgthieme-connect.com The resulting polyimides can be processed into flexible and transparent films, although the presence of bulky groups like the tert-butyl group may slightly decrease thermal stability compared to unsubstituted analogs. rsc.org

Table 3: Example of Polyimide Synthesis Involving a Nitrobenzoate Moiety

Monomer Precursor Synthesis Polymerization Step Resulting Polymer Key Properties Reference

Reagent in Specific Transformations

Involvement in Oxidative Amidation Reactions

While the direct use of this compound as a reagent in oxidative amidation reactions is not extensively documented, its structural derivatives play a role in advanced amidation chemistry. A notable example is the use of tert-butyl (4-nitrobenzoyl)oxycarbamate , a compound synthesized from 4-nitrobenzoyl chloride. ambeed.com This derivative has been successfully employed as a reagent in the photocatalyzed C–H amidation of indoles. ambeed.com This reaction allows for the direct formation of carbon-nitrogen bonds under mild conditions, producing biologically relevant aminoindoles with high regioselectivity. ambeed.com The process highlights how the electrophilicity-enhancing nitrobenzoyl group is a key component in reagents designed for complex amidation and amino-functionalization processes. ambeed.com

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of tert-butyl 4-nitrobenzoate (B1230335).

In ¹H NMR spectroscopy, the protons of the tert-butyl group typically appear as a singlet around 1.4 ppm. The aromatic protons on the benzene (B151609) ring exhibit signals in the range of 7.0 to 8.5 ppm. Specifically, the protons on the benzene ring of tert-butyl 4-nitrobenzoate are observed as two doublets.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the tert-butyl group resonate at a characteristic chemical shift. The quaternary carbon of the tert-butyl group is found at one distinct chemical shift, while the methyl carbons appear at another. The aromatic carbons and the carbonyl carbon of the ester group also have specific chemical shift ranges, allowing for the complete assignment of the carbon structure. nih.govspectrabase.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl Protons~1.4 (singlet)Value not available
Aromatic Protons7.0 - 8.5 (multiplets)Value not available
Carbonyl CarbonNot ApplicableValue not available
Aromatic CarbonsNot ApplicableValue not available
tert-Butyl Quaternary CarbonNot ApplicableValue not available
tert-Butyl Methyl CarbonsNot ApplicableValue not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed around 1720-1744 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. rubber.or.kr Additionally, characteristic peaks for the nitro group (NO₂) are expected, typically appearing as two distinct bands for the asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 223.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern often reveals the loss of the tert-butyl group, a common fragmentation pathway for tert-butyl esters, leading to a prominent fragment ion.

X-ray Crystallography for Solid-State Structure Determination

The way molecules are arranged in a crystal, known as crystal packing, is determined by various intermolecular forces. In the case of this compound and related structures, these can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. nih.goviucr.org The nitro group and the ester carbonyl group can act as hydrogen bond acceptors. Studies on similar molecules, such as salts of 2-amino-4-nitrobenzoate, reveal complex hydrogen-bonding networks and π–π stacking interactions that dictate the supramolecular architecture. nih.goviucr.org The analysis of crystal packing is crucial for understanding the physical properties of the solid material.

In some crystal structures, certain parts of a molecule may occupy more than one position, a phenomenon known as disorder. This can occur with flexible groups like the tert-butyl group. Computational methods combined with X-ray diffraction data can be used to model and understand this disorder, distinguishing between static (where different conformations are frozen in the crystal lattice) and dynamic (where the group is moving between positions) disorder. researchgate.netiucr.orgiucr.org Studies on complex molecules containing a 4-nitrobenzoate moiety have explored such disorder. researchgate.netiucr.org

Analysis of Crystal Packing and Intermolecular Interactions

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental in the synthesis and quality control of this compound, enabling its effective purification and the precise assessment of its purity. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely employed in research contexts to isolate the compound from reaction mixtures and verify its identity and cleanliness.

Column Chromatography

Column chromatography serves as a primary method for the purification of this compound on both small and large scales. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase packed into a column, with a liquid mobile phase passing through it. For the purification of this compound and related esters, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds. rsc.orgwiley-vch.debeilstein-journals.org

The choice of eluent, or mobile phase, is critical for achieving successful separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to control the elution rate of the target compound. Common solvent systems involve mixtures of hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972). rsc.orgjst.go.jp The process involves dissolving the crude product in a minimal amount of solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). jst.go.jp In documented purification procedures for related nitrobenzoate compounds, the product is isolated after the removal of the solvent from the collected fractions under reduced pressure. jst.go.jp

Table 1: Examples of Elution Systems for Column Chromatography Purification
Compound TypeStationary PhaseEluent System (Mobile Phase)Reference
tert-butyl-3-nitro-4-(4-pyridine-2-yl-piperazine-1-yl)-benzoateSilica GelHexane:Acetone = 5:1 jst.go.jp
4-nitrobenzoate derivativeSilica Gel (200-300 mesh)Hexane:Ethyl Acetate = 40:1 rsc.org
p-Nitrobenzoylated alcoholSilica GelEthyl Acetate:Hexane = 1:50 beilstein-journals.org
Crude α-hydroxyalkylstannane (for subsequent 4-nitrobenzoate protection)SiO₂Not specified wiley-vch.de

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable analytical technique used for monitoring the progress of reactions that synthesize this compound and for identifying the compound in collected column chromatography fractions. jst.go.jparkat-usa.orgrsc.org TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica gel. wiley-vch.dersc.org

In practice, a small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. This separation allows for a quick assessment of the presence of starting materials, intermediates, and the desired product. Visualization of the separated spots is commonly achieved under UV light (254 nm), as aromatic compounds like this compound are UV-active. rsc.orgbeilstein-journals.org In some cases, chemical staining agents can also be used. beilstein-journals.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds.

Table 2: TLC Parameters for Related Compounds
Stationary PhaseEluent SystemVisualizationRf ValueAnalyte ContextReference
Silica Gel 60 PF254Not SpecifiedUV LightNot SpecifiedMonitoring reaction progress wiley-vch.de
Silica GelNot SpecifiedNot SpecifiedNot SpecifiedMonitoring saponification of tert-butyl p-nitrobenzoate arkat-usa.org
Silica Gel1:1 Hexane:Ethyl AcetateSWUV, I₂0.6Monitoring synthesis of a piperazine (B1678402) derivative iucr.org
Silica GelNot SpecifiedNot SpecifiedNot SpecifiedMonitoring synthesis of perester derivatives rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of trace impurities. unipi.it Purity levels of ≥95% are typically confirmed using this method for target compounds in research. unipi.it

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds like this compound. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov The compound is dissolved in a suitable solvent, injected into the HPLC system, and passes through the column. Detection is often performed using a UV detector, as the nitroaromatic chromophore of this compound absorbs UV light strongly. beilstein-journals.orgnih.gov The retention time (tR), the time it takes for the compound to elute from the column, is a characteristic identifier under specific conditions. By analyzing the resulting chromatogram, the area of the peak corresponding to this compound can be compared to the total area of all peaks to determine its purity. nih.gov

Table 3: HPLC Conditions for Analysis of Related Benzoates
AnalyteColumnMobile PhaseFlow RateDetectionReference
Butyl 4-nitrobenzoateNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidNot SpecifiedMS-compatible (with formic acid instead of phosphoric acid) sielc.com
(E)-1-(tert-butoxy)-4-phenylbut-3-en-2-yl benzoate (B1203000) derivativeChiralcel AD-HHexane/Isopropanol = 95/51.0 mL/minUV (254 nm) rsc.org
General Purity AnalysisX-Bridge C185–95% MeOH/H₂O with 0.2% formic acid/0.4% ammonium (B1175870) formate1.2 mL/minUV (254, 224 nm) nih.gov
p-Nitrobenzoylated alcoholCHIRALCEL OD-3Hexane/2-Propanol = 91/90.6 mL/minUV (254 nm) beilstein-journals.org

Computational Chemistry and Modeling Studies

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. For tert-butyl 4-nitrobenzoate (B1230335), these simulations can provide insights into its conformational flexibility and intermolecular interactions.

While specific MM or MD studies on tert-butyl 4-nitrobenzoate are not extensively documented in public literature, the techniques are widely applied to similar and related molecules. For instance, molecular mechanics calculations have been used to determine the most favorable conformations and the rotational energy barriers in complex amide derivatives, which is crucial for understanding their interaction with biological targets. acs.org In studies of other ester derivatives, molecular mechanics generalized Born surface area (MM-GBSA) methods have been employed to calculate the binding free energies of ligands to proteins, a key step in computational drug design. nih.gov

For this compound, MD simulations could be used to:

Explore the rotational freedom around the ester bond and the C-C bond connecting the tert-butyl group.

Simulate its interaction with solvents to understand solubility characteristics.

Analyze the dynamics of how its derivatives might interact with a protein binding site over time.

The bulky tert-butyl group is known to significantly restrict the conformational freedom of molecules, a factor that can be effectively modeled using these computational techniques. spcmc.ac.in

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of electronic structure and molecular properties compared to classical mechanics. Methods like Density Functional Theory (DFT) are commonly used to study molecules like this compound.

These calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity. researchgate.net

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. researchgate.net

For derivatives, quantum calculations can model reaction pathways and transition states, providing insight into reaction mechanisms and activation energies. frontiersin.org For example, DFT studies on similar aromatic systems have been used to explore reaction mechanisms and characterize transition states. researchgate.net

Energy Differences between Conformations

Planarity of the Nitrobenzoate Group: Crystal structure analyses of related 4-nitrobenzoate salts show that the 4-nitrobenzoate anion is nearly planar, with very small dihedral angles between the benzene (B151609) ring and the nitro and carboxylate groups. iucr.org This suggests that the phenyl ring, the nitro group, and the carboxyl group of this compound likely prefer a similar planar arrangement to maximize electronic conjugation.

Influence of the Tert-Butyl Group: The most significant conformational factor is the bulky tert-butyl group. This group introduces considerable steric hindrance, which heavily influences the molecule's reactivity and stability. spcmc.ac.in The energy cost of forcing a tert-butyl group into a sterically crowded position is substantial; for example, the energy difference between an equatorial (less hindered) and an axial (more hindered) tert-butyl group on a cyclohexane (B81311) ring is approximately 23 kJ/mol. libretexts.orgpearson.com A similar, large energy barrier would be expected for rotations that cause the tert-butyl group to eclipse the carbonyl oxygen of the ester group in this compound.

Quantum chemical calculations are the primary tool for precisely calculating the energy differences between these various conformations, allowing for the identification of the global energy minimum structure and the energy barriers to rotation. frontiersin.org

Docking Studies and Protein Interactions (if applicable to derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This is widely used in drug discovery to screen for potential therapeutic agents. While docking studies for this compound itself are not prominent, studies on its derivatives show their potential to interact with biological targets.

One study investigated a series of 3-methyl-4-nitrobenzoate derivatives for antifungal activity. Docking simulations suggested that the most active compounds interacted effectively with the fungal enzyme thymidylate kinase (TPMK), which was proposed as a potential molecular target. researchgate.net

In another example, a derivative incorporating a 4-nitrobenzoate moiety, (1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 4-nitrobenzoate, was docked into the β-Adrenergic receptor. The study reported favorable binding energies, indicating a strong potential for interaction. mdpi.com The docking results are often evaluated using a scoring function, which estimates the binding affinity in units such as kcal/mol.

Table 1: Example Docking Study Results for a 4-Nitrobenzoate Derivative with the β-Adrenergic Receptor (PDB: 4EMV) mdpi.com
Compound DerivativeBinding Energy (kcal/mol)Key Interactions
(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 4-nitrobenzoate-8.98Hydrogen bonding, Hydrophobic interactions
(1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 4-nitrobenzoate-7.61Hydrogen bonding, Hydrophobic interactions

These studies typically use software like AutoDock or Glide to perform the simulations and identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies (if applicable to derivatives)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By making systematic chemical modifications, researchers can identify the key structural features (pharmacophores) responsible for a molecule's effects.

SAR studies on derivatives of nitrobenzoates have yielded important insights:

Antifungal Activity: In a series of 3-methyl-4-nitrobenzoate esters, varying the length of the alcohol chain from methyl to pentyl had a significant effect on antifungal activity against Candida species. The pentyl ester was found to be the most potent, suggesting that the lipophilicity and size of the ester group are important for activity. researchgate.net

Herbicidal/Insecticidal Activity: A study of tschimganin analogs, which included various substituted benzoates, used computational methods like Topomer Comparative Molecular Field Analysis (CoMFA) to build an SAR model. The results indicated that electron-withdrawing groups, such as a nitro group, on the benzoate (B1203000) ring were correlated with higher activity compared to bulky, electron-donating groups like a tert-butyl substituent. mdpi.com

Enzyme Inhibition: In the development of inhibitors for various enzymes, the substitution pattern on the aromatic ring is critical. For example, in a series of benzamide (B126) inhibitors, replacing a linear n-butyl group with a branched isobutyl or benzyl (B1604629) group dramatically increased potency, highlighting the sensitivity of the protein's binding pocket to the shape of the substituent. acs.org

These examples demonstrate that the nitro group and the ester-linked alkyl group (like tert-butyl) are critical components that can be modified to tune the biological activity of benzoate derivatives.

Table 2: Summary of SAR Findings for Benzoate Derivatives
Compound SeriesStructural VariationImpact on ActivityReference
3-methyl-4-nitrobenzoate estersAlkyl chain length of ester (methyl vs. pentyl)Longer pentyl chain increased antifungal activity. researchgate.net
Tschimganin analogsRing substituent (nitro vs. tert-butyl)Nitro-substituted compounds showed higher insecticidal activity than tert-butyl substituted ones. mdpi.com
Tris-benzamide inhibitorsC-terminus group (n-butyl vs. isobutyl)Branched isobutyl group increased potency by 4-8 fold compared to linear n-butyl. acs.org

Green Chemistry and Sustainable Synthesis Considerations

Environmentally Benign Synthetic Methods

The pursuit of environmentally benign synthetic routes for tert-butyl 4-nitrobenzoate (B1230335) focuses on eliminating hazardous materials and conditions, particularly corrosive acids and heavy metal catalysts, which are hallmarks of conventional esterification techniques. nih.gov

A key objective in greening the synthesis of tert-butyl 4-nitrobenzoate is the replacement of transition-metal catalysts, which can be expensive and lead to toxic waste streams. nih.gov Research has demonstrated the efficacy of metal-free catalytic systems for the direct esterification of carboxylic acids. One such approach employs N-bromosuccinimide (NBS) as an efficient and selective metal-free catalyst for the esterification of aryl carboxylic acids, including 4-nitrobenzoic acid. mdpi.com This method is noted for being tolerant to air and moisture, which simplifies the synthetic procedure. mdpi.com

The development of such metal-free approaches is a direct response to the drawbacks of older methods that use less environmentally friendly halogenated reagents or metal-based catalysts, which contribute to equipment corrosion and the generation of toxic by-products. nih.gov

While completely catalyst-free reactions represent an ideal in green chemistry, the esterification of 4-nitrobenzoic acid with a bulky alcohol like tert-butanol (B103910) is challenging without a catalyst. Most documented syntheses rely on a catalyst to achieve reasonable reaction rates and yields. The Fischer-Speier esterification, a classic method, typically requires a strong acid catalyst like sulfuric acid. scirp.orggoogle.com

The aspiration for catalyst-free conditions is driven by the desire to further simplify processes and eliminate waste associated with the catalyst itself. While some reactions can be driven by high temperatures alone, this often leads to lower efficiency and potential decomposition of the reactants or products. Therefore, the focus remains on using minimal quantities of highly efficient, non-toxic, and recyclable catalysts rather than achieving a completely catalyst-free system, which for this specific transformation, remains an area for future innovation. scirp.org

Metal-Free Reactions

Atom Economy and Reaction Mass Efficiency

Green chemistry metrics are crucial for quantifying the efficiency and environmental impact of a synthetic route. nih.govwiley-vch.de Atom economy and reaction mass efficiency are two fundamental metrics used for this evaluation. wiley-vch.de

Atom Economy (AE) , developed by Barry Trost, is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. skpharmteco.com It provides a baseline for the efficiency of a chemical transformation, assuming 100% yield. skpharmteco.comscranton.edu

The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com

For the ideal Fischer-Speier esterification of 4-nitrobenzoic acid with tert-butanol, the atom economy is high because the only by-product is water.

Reaction: C₇H₅NO₄ + C₄H₁₀O → C₁₁H₁₃NO₄ + H₂O

MWs: 167.12 g/mol + 74.12 g/mol → 223.23 g/mol + 18.02 g/mol

% AE: [223.23 / (167.12 + 74.12)] x 100 = 92.5%

In contrast, methods that use activating agents or protecting groups have inherently lower atom economies.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by incorporating the reaction yield, stoichiometry, and the mass of all reactants. nih.govwiley-vch.de It is calculated as the percentage of the mass of the reactants that are converted into the final product. wiley-vch.de A high RME indicates an efficient process with minimal waste. nih.gov

Synthetic RouteReactantsDesired ProductBy-product(s)Theoretical Atom Economy
Fischer-Speier Esterification4-Nitrobenzoic acid, tert-ButanolThis compoundWater92.5%
Acyl Chloride Route4-Nitrobenzoyl chloride, tert-Butanol, Pyridine (B92270) (base)This compoundPyridinium hydrochloride54.6%*

Use of Green Solvents and Reagents

The choice of solvents and reagents is critical to the environmental performance of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from petrochemicals.

Greener strategies prioritize:

Solvent-Free Conditions: The most ideal scenario is to conduct the reaction without any solvent. rsc.org Enzymatic esterification in a solvent-free system is one such example, which also benefits from the removal of the water by-product under vacuum to drive the reaction to completion. rsc.org

Use of Greener Solvents: When a solvent is necessary, the choice is guided by safety, environmental impact, and renewability. Water is an excellent green solvent for certain reactions. escholarship.org Other solvents like tert-butyl acetate (B1210297) are considered VOC-exempt and are favorable alternatives to more hazardous options. The use of solvents like pyridine and dichloromethane (B109758), which appear in some synthesis procedures, is generally discouraged under green chemistry principles. chemicalbook.comresearchgate.net

SolventGreen ClassificationContext of Use (in related syntheses)
WaterRecommendedReaction medium escholarship.org, washing/extraction chemicalbook.com
EthanolRecommendedReactant and solvent in esterification scirp.org
Ethyl AcetateUsableExtraction/purification chemicalbook.com, reaction solvent
Hexane (B92381)ProblematicExtraction/purification chemicalbook.com
DichloromethaneHazardousReaction solvent researchgate.net
PyridineHazardousBase and solvent chemicalbook.com

The selection of reagents follows a similar logic. Benign reagents that are catalytic rather than stoichiometric are preferred. For example, using a small amount of N-bromosuccinimide as a catalyst is superior to using a full equivalent of thionyl chloride to activate the carboxylic acid. mdpi.comrsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is crucial for expanding the accessibility and application of tert-butyl 4-nitrobenzoate (B1230335) and its analogs. While traditional esterification methods exist, research is moving towards novel pathways that offer improved yields, milder reaction conditions, and greater functional group tolerance.

One area of exploration involves the direct conversion of aromatic aldehydes. For instance, a trial using 4-nitrobenzaldehyde (B150856) in tert-butanol (B103910) produced tert-butyl 4-nitro-benzoate, although the yield was modest at 13.5%, indicating a need for optimization prepchem.com. In contrast, highly efficient methods are being developed for related structures. The synthesis of tert-butyl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid and tert-butanol was achieved with a 97% yield by using benzenesulfonyl chloride in pyridine (B92270) chemicalbook.com. Such high-yielding transformations for analogous compounds suggest promising avenues for optimizing the synthesis of tert-butyl 4-nitrobenzoate itself.

Another research direction focuses on multi-step synthetic sequences to build complex molecules. These pathways often involve creating a substituted benzoate (B1203000) ring first, followed by the introduction of the tert-butyl ester. For example, complex derivatives are synthesized through the O-alkylation of a hydroxy-nitrobenzoate with reagents like tert-butyl 4-bromobutanoate rsc.org. The development of these multi-step routes is essential for creating derivatives with specific functionalities for advanced applications rsc.org.

Design of New Derivatives with Enhanced Properties

The modification of the this compound scaffold by introducing various functional groups is a key strategy for developing new molecules with enhanced or specialized properties. The stability conferred by the tert-butyl group makes it an excellent foundation for creating a wide range of derivatives. .

Researchers are designing these derivatives with specific applications in mind. For example, adding a fluorine atom to create tert-butyl 2-fluoro-4-nitrobenzoate enhances the molecule's reactivity, making it a more effective building block for pharmaceuticals and advanced polymers chemimpex.com. For applications in materials science, derivatives like 4-(pyren-1-yl)butyl-substituted nitrobenzoates have been synthesized. These molecules incorporate a pyrene (B120774) group, which acts as an "adsorptive tail" to promote strong interaction with the surface of multiwalled carbon nanotubes, a critical feature for developing novel nanostructured electrodes .

The strategic placement of other functional groups also leads to unique properties. Derivatives such as tert-butyl 2-hydroxy-4-nitrobenzoate and tert-butyl 4-hydroxy-3-nitrobenzoate are valuable intermediates, with the hydroxyl group providing a reactive site for further chemical modifications or imparting specific biological properties rsc.orglookchem.com.

Derivative NameKey Structural ModificationEnhanced Property/FunctionPrimary Research Area
tert-Butyl 2-fluoro-4-nitrobenzoateAddition of a fluorine atomEnhanced reactivity and stability chemimpex.comMedicinal Chemistry, Materials Science chemimpex.com
4-(pyren-1-yl)butyl-4-nitrobenzoateAddition of a pyrene-butyl tailStrong adsorption on carbon nanotubes Materials Science (Electrochemistry)
tert-Butyl 2-hydroxy-4-nitrobenzoateAddition of a hydroxyl groupServes as a reactive handle for complex synthesis lookchem.comMedicinal Chemistry (Prodrugs) lookchem.com
tert-Butyl 4-(bromomethyl)benzoateConversion of methyl to bromomethyl groupProvides a reactive site for nucleophilic substitution rsc.orgOrganic Synthesis rsc.org

Expanded Applications in Medicinal Chemistry and Materials Science

The versatility of this compound and its derivatives makes them increasingly important in both medicinal chemistry and materials science.

In medicinal chemistry , these compounds primarily serve as key intermediates in the synthesis of complex bioactive molecules. The stability of the tert-butyl ester group allows it to function as a protecting group during multi-step syntheses of pharmaceutical agents . Derivatives are being used to construct novel drugs with a range of therapeutic aims. For instance, tert-butyl 2-fluoro-4-nitrobenzoate is an important intermediate in the development of pharmaceuticals that target specific biological pathways chemimpex.com. Furthermore, tert-butyl 2-hydroxy-4-nitrobenzoate has been incorporated into a novel biotin-guided drug delivery system, where it forms part of a prodrug designed to release the anticancer agent doxorubicin (B1662922) under specific conditions lookchem.com. The development of Ivacaftor, a treatment for cystic fibrosis, highlights the utility of the di-tert-butyl phenol (B47542) moiety, a related structure, in modern drug discovery acs.org.

In the field of materials science , research is focused on leveraging the unique properties of these compounds to create advanced materials. tert-Butyl 2-fluoro-4-nitrobenzoate is used in the development of new polymers and coatings, where its structure contributes to enhanced thermal stability and chemical resistance chemimpex.com. A significant emerging application is in the area of nanoelectronics. The targeted design of molecules like 4-(pyren-1-yl)butyl-4-nitrobenzoate for modifying multiwalled carbon nanotube electrodes demonstrates a sophisticated approach to building functional nanomaterials from the ground up. These modified electrodes are being studied for their potential use as redox mediators and in other electrochemical applications .

FieldApplicationExample Derivative/CompoundResearch Finding
Medicinal ChemistryPharmaceutical Intermediatetert-Butyl 2-fluoro-4-nitrobenzoateServes as a building block for drugs targeting specific biological pathways. chemimpex.com
Medicinal ChemistryTargeted Drug Deliverytert-Butyl 2-hydroxy-4-nitrobenzoateUsed as a component in a biotin-guided prodrug system for cancer therapy. lookchem.com
Materials ScienceAdvanced Polymerstert-Butyl 2-fluoro-4-nitrobenzoateIncorporated into polymers and coatings to improve thermal and chemical resistance. chemimpex.com
Materials ScienceNanostructured Electrodes4-(pyren-1-yl)butyl-4-nitrobenzoateDesigned to self-assemble on carbon nanotubes for creating modified electrodes.

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use and designing new applications. Future research will continue to focus on elucidating the precise pathways through which it and its derivatives react.

A significant area of investigation is the mechanism of solvolysis reactions. A classic study on the reaction of tert-butyl p-nitrobenzoate in 80% aqueous acetone (B3395972) provided key mechanistic insights. By using oxygen-18 labeling, researchers observed very little scrambling of the oxygen atoms in the unreacted ester acs.org. This result argues against the formation of a long-lived, solvent-separated carbocation and instead supports a mechanism that proceeds through a short-lived, intimate carbocation-leaving group ion pair acs.org. This fundamental understanding of its reactivity in solvolysis is critical for controlling reaction outcomes.

More recent mechanistic studies are exploring the electrochemical behavior of its derivatives. For example, the reduction of butyl-pyrene nitrobenzoates on carbon nanotube electrodes has been studied to understand how the molecular structure affects the electrochemical properties and the stability of the resulting redox-active species at the electrode interface . These studies are vital for the rational design of new electrochemical sensors and devices. Understanding these fundamental processes allows for the fine-tuning of molecular structures to achieve desired performance in advanced material applications.

Q & A

Q. Tables for Key Data

Parameter Optimized Value Reference
TBHP Concentration0.5 mM (in THF)
Catalytic Yield (ZnO–NiO–Ni)58%
Rectification Reflux Ratio0.92
Thermal Decomposition Temp~186°C (estimated from analogs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.